molecular formula C18H19N5O4 B2595460 2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1004638-86-1

2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No.: B2595460
CAS No.: 1004638-86-1
M. Wt: 369.381
InChI Key: HVBYMWWWAUHCCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a methoxyphenoxy group, a pyrazolyl group, and a dihydropyrimidinyl group, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Core: Starting with a suitable precursor such as 3-methyl-1H-pyrazole, the pyrazole core can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Attachment of the Dihydropyrimidinyl Group: The dihydropyrimidinyl group can be introduced via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Formation of the Methoxyphenoxy Group: The methoxyphenoxy group can be synthesized through etherification reactions involving 3-methoxyphenol and suitable alkyl halides.

    Final Coupling: The final step involves coupling the synthesized intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl groups in the dihydropyrimidinyl moiety can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound might be studied for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with various biological targets can provide insights into cellular processes.

Medicine

In medicine, 2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide could be investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at various receptor sites.

    Signal Transduction Pathways: The compound might interfere with or modulate signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxyphenoxy)-N-(3-methyl-1H-pyrazol-5-yl)acetamide: Lacks the dihydropyrimidinyl group.

    N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide: Lacks the methoxyphenoxy group.

    2-(3-methoxyphenoxy)-N-(1H-pyrazol-5-yl)acetamide: Lacks both the methyl and dihydropyrimidinyl groups.

Uniqueness

The uniqueness of 2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups can lead to unique interactions with biological targets and novel applications in various fields.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-11-8-16(24)21-18(19-11)23-15(7-12(2)22-23)20-17(25)10-27-14-6-4-5-13(9-14)26-3/h4-9H,10H2,1-3H3,(H,20,25)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBYMWWWAUHCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.